molecular formula C9H14N2S B1524518 1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol CAS No. 1334149-39-1

1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol

Cat. No.: B1524518
CAS No.: 1334149-39-1
M. Wt: 182.29 g/mol
InChI Key: CKEBNIBKCRIKNF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

The molecular weight of a similar compound, 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde, is 179.22 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Corrosion Inhibition

1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol and its derivatives show potential in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) explored the use of 1,3,4-oxadiazole derivatives, which are chemically related, as corrosion inhibitors for mild steel in sulphuric acid. They demonstrated that these compounds form a protective layer on the metal surface, exhibiting both physical and chemical adsorption properties (Ammal, Prajila, & Joseph, 2018).

Synthesis of Imidazo[1,2-a]pyridines

Rassokhina et al. (2015) developed a copper(II)-mediated synthesis method for imidazo[1,2-a]pyridines, a chemical structure related to this compound. This method is significant for the practical synthesis of functionalized imidazo[1,2-a]pyridines, which are important in pharmaceutical applications (Rassokhina et al., 2015).

Antifungal Compounds

Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which are structurally related to this compound. These compounds displayed high activity against Candida spp. strains, indicating potential as antifungal compounds (Zambrano-Huerta et al., 2019).

Synthesis of Pyrroles and Thiophenes

Cheng, Peng, and Li (2010) reported the synthesis of polyfunctionalized pyrroles and thiophenes using 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, which are chemically related to the compound . Their method offers an efficient way to create these compounds, which have various applications in chemical synthesis (Cheng, Peng, & Li, 2010).

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety information for a similar compound, 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde, is not fully provided .

Properties

IUPAC Name

3-cyclopropyl-4-propan-2-yl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12)11(8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBNIBKCRIKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)N1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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